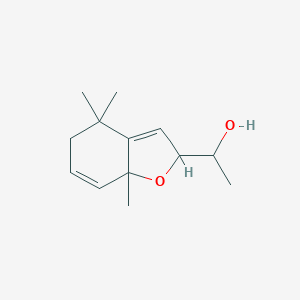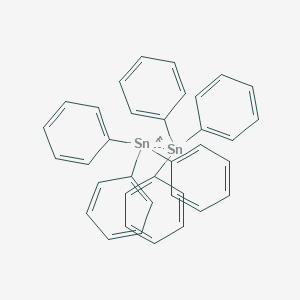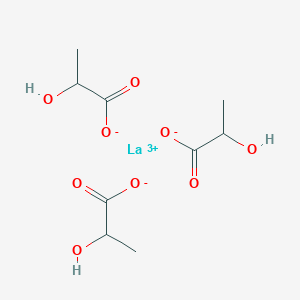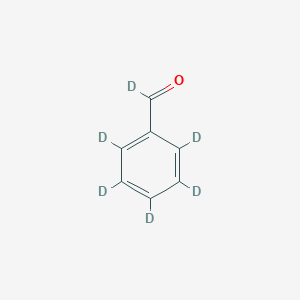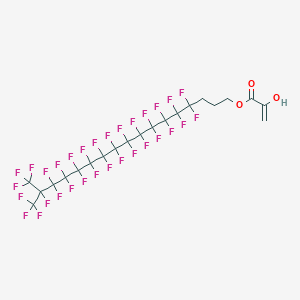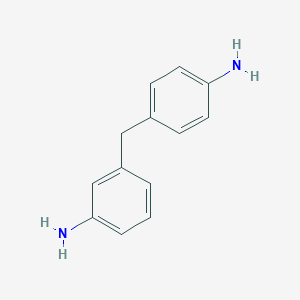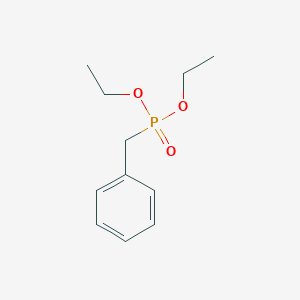
2,6-Diaminopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminopyrimidine-4-carboxamide (DAPY) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of novel drugs. DAPY derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,6-Diaminopyrimidine-4-carboxamide derivatives varies depending on the specific compound and its intended application. However, in general, 2,6-Diaminopyrimidine-4-carboxamide derivatives exert their biological effects by inhibiting specific enzymes or proteins involved in disease processes. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives that exhibit activity against HIV-1 reverse transcriptase work by inhibiting the enzyme's activity, thereby preventing viral replication.
Biochemical and Physiological Effects:
2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit a variety of biochemical and physiological effects, depending on the specific compound and its intended application. For example, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent antibacterial activity, while others have been found to exhibit anti-inflammatory or antitumor activity. Additionally, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their relatively simple and efficient synthesis method, which makes them readily available for research purposes. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have a broad spectrum of biological activities, making them potential candidates for the development of novel drugs. However, one limitation of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their potential toxicity, which must be carefully evaluated before use.
Future Directions
There are several future directions for the research and development of 2,6-Diaminopyrimidine-4-carboxamide derivatives. One potential direction is the development of 2,6-Diaminopyrimidine-4-carboxamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, the use of 2,6-Diaminopyrimidine-4-carboxamide derivatives in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of new biological targets for 2,6-Diaminopyrimidine-4-carboxamide derivatives may lead to the development of novel drugs for the treatment of a variety of diseases.
Synthesis Methods
2,6-Diaminopyrimidine-4-carboxamide can be synthesized through various methods, including the reaction of 2,6-diaminopyrimidine with ethyl oxalyl chloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-diaminopyrimidine with diethyl carbonate, followed by hydrolysis and decarboxylation. These methods are relatively simple and efficient, making 2,6-Diaminopyrimidine-4-carboxamide a readily available compound for research purposes.
Scientific Research Applications
2,6-Diaminopyrimidine-4-carboxamide derivatives have been extensively studied for their potential applications in the development of novel drugs. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent activity against HIV-1 reverse transcriptase, making them potential candidates for the treatment of HIV infections. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have shown promising results in the treatment of tuberculosis, malaria, and cancer.
properties
CAS RN |
18620-82-1 |
|---|---|
Product Name |
2,6-Diaminopyrimidine-4-carboxamide |
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) |
InChI Key |
AUPGCSRHUPOJDP-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
Canonical SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
Other CAS RN |
18620-82-1 |
synonyms |
2,6-diaminopyrimidine-4-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



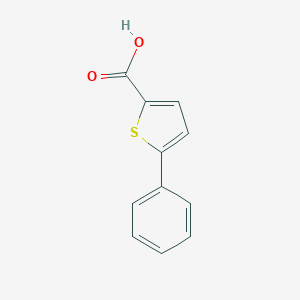
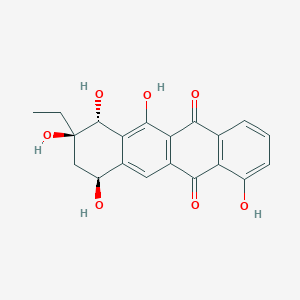
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)


